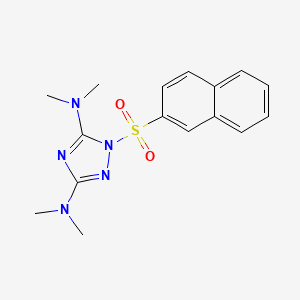

N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine

Descripción

N³,N³,N⁵,N⁵-Tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine (CAS: 195451-89-9) is a substituted 1,2,4-triazole derivative characterized by a 2-naphthylsulfonyl group at position 1 and tetramethylamine substituents at positions 3 and 5 of the triazole core . Its molecular formula is C₁₇H₂₀N₆O₂S, with a molecular weight of 372.45 g/mol. The compound is synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and pre-functionalized triazole intermediates, as described in analogous synthetic routes for related derivatives . This compound is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors due to its rigid heterocyclic scaffold .

Propiedades

IUPAC Name |

3-N,3-N,5-N,5-N-tetramethyl-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-19(2)15-17-16(20(3)4)21(18-15)24(22,23)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODFCGIKPQJNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:

Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Methylation: The final step involves the methylation of the triazole nitrogen atoms. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted triazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that a series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues showed selective CDK1 and CDK2 inhibitory activities and effectively inhibited the proliferation of various human tumor cells in vitro. Notably, one representative compound exhibited in vivo efficacy in a melanoma xenograft model .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes them potential candidates for developing novel anticancer therapies.

Agricultural Applications

Pesticidal Properties

Compounds containing the triazole ring structure are known for their fungicidal properties. N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized to enhance its efficacy against specific fungal pathogens affecting crops. The sulfonyl group contributes to its ability to disrupt fungal cell metabolism.

Materials Science

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for the formation of cross-linked networks that improve the material's performance in various applications.

Case Study 1: Anticancer Research

In a study published in PubMed, researchers synthesized several triazole derivatives and evaluated their anticancer properties against human melanoma cells. The compound similar to N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine demonstrated significant inhibition of tumor growth in vivo .

Case Study 2: Agricultural Use

A research project focused on the application of triazole compounds as fungicides revealed that derivatives of N~3~,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine effectively reduced fungal infections in crops by enhancing plant resistance mechanisms.

Mecanismo De Acción

The mechanism of action of N3,N~3~,N~5~,N~5~-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthylsulfonyl group enhances its binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Differences and Trends

Substituent Effects on Bioactivity: The 2-naphthylsulfonyl group in the target compound enhances binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., 4-fluorophenyl in ). For example, N³,N⁵-bis(2-methoxybenzyl) derivatives exhibit potent LSD1 inhibition (IC₅₀ < 100 nM) due to dual aromatic interactions, whereas the target compound’s bulkier naphthyl group may improve selectivity for specific kinase domains .

Physicochemical Properties: The target compound’s lipophilicity (logP ~3.5, estimated) is higher than analogs with smaller aryl groups (e.g., logP ~2.1 for N³-(4-fluorophenyl)-derivative ), impacting membrane permeability and bioavailability.

Synthetic Accessibility :

- The target compound requires specialized sulfonation conditions (e.g., using 2-naphthylsulfonyl chloride), which are more complex than the alkylation or arylation steps used for simpler analogs .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 3.5 | 0.12 | 220 (decomp.) |

| N³-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 2.3 | 0.45 | 250 (decomp.) |

| 1-(2,6-Dichlorobenzyl)-N³,N³,N⁵,N⁵-tetramethyl derivative | 3.1 | 0.08 | 290 (decomp.) |

Actividad Biológica

N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine (commonly referred to as compound 1) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C16H19N5O2S

- Molecular Weight : 345.42 g/mol

- CAS Number : 478032-17-6

- Purity : >90% .

The compound belongs to the class of 1,2,4-triazoles, which are known for their ability to interact with various biological targets. Research indicates that triazoles can inhibit enzymes involved in cellular processes, including cyclin-dependent kinases (CDKs) and amine oxidases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Studies have shown that derivatives of triazole compounds exhibit potent inhibitory activity against CDK1 and CDK2. For instance, one study reported that a related triazole compound demonstrated significant inhibition of these kinases in vitro, leading to reduced proliferation in human tumor cell lines .

Amine Oxidase Inhibition

Another important mechanism involves the inhibition of amine oxidases such as monoamine oxidase (MAO). Compound 1 has been evaluated for its selectivity against MAO A and B isoforms. Preliminary results suggest it shows minimal inhibition compared to established inhibitors like tranylcypromine .

Antitumor Activity

The antitumor potential of compound 1 has been explored in various cancer cell lines. Notably:

- PANC1 Cell Line : Exhibited an IC50 value of approximately 19 µM.

- MDA-MB-231 Cell Line : Showed an IC50 value of around 12 µM .

These findings indicate a moderate level of cytotoxicity against specific cancer types.

Antimicrobial Activity

Preliminary screening for antimicrobial properties revealed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. However, detailed studies are required to elucidate the specific mechanisms and efficacy levels .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Enzyme Inhibition Studies :

Data Summary Table

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antitumor Activity | PANC1 | 19 | Moderate cytotoxicity |

| Antitumor Activity | MDA-MB-231 | 12 | Moderate cytotoxicity |

| MAO A Inhibition | - | >100 | Low potency compared to controls |

| MAO B Inhibition | - | >100 | Low potency compared to controls |

Q & A

Basic: What synthetic methodologies are recommended for preparing N³,N³,N⁵,N⁵-tetramethyl-1-(2-naphthylsulfonyl)-1H-1,2,4-triazole-3,5-diamine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

- Step 1: Reacting 1H-1,2,4-triazole-3,5-diamine with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF) to achieve N³,N³,N⁵,N⁵-tetramethylation .

- Step 2: Sulfonylation of the triazole core using 2-naphthalenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

Key Validation: Monitor reaction progress via TLC and confirm purity using melting point analysis and ESI-MS (e.g., [M+H]⁺ peaks) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons from the naphthylsulfonyl moiety (δ ~7.5–8.5 ppm) .

- ESI-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z ~400–450, depending on substituents) .

- IR Spectroscopy: Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:

- Software: Use Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) .

- Key Parameters:

- Validation: Compare computed NMR chemical shifts with experimental data .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Data Normalization: Account for variations in assay conditions (e.g., pH, solvent, cell lines) by standardizing protocols .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and correlate activity trends with structural features (e.g., sulfonyl group orientation) .

- Pharmacokinetic Profiling: Evaluate bioavailability and metabolic stability using in vitro models (e.g., hepatic microsomes) .

Basic: What crystallographic methods determine the compound’s solid-state structure?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELXL for refinement and ORTEP-3 for visualization .

- Key Metrics: Report unit cell parameters (a, b, c, β), space group (e.g., P2₁/c), and hydrogen-bonding networks .

Advanced: How does the 2-naphthylsulfonyl group influence target binding affinity?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with target proteins (e.g., kinases) by positioning the sulfonyl group in hydrophobic pockets .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on π-π stacking (naphthyl vs. aromatic residues) .

- Comparative Studies: Synthesize analogs without the sulfonyl group to quantify its contribution to binding energy .

Basic: What purity assessment methods are recommended?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1%) .

- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

- Melting Point: Confirm sharp melting range (<2°C variation) .

Advanced: How to evaluate its potential as a kinase inhibitor computationally?

Methodological Answer:

- Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen bond acceptors from sulfonyl groups) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for binding affinity changes upon structural modifications .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins) and cross-validate with docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.